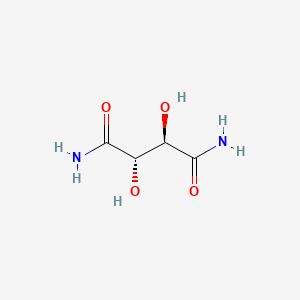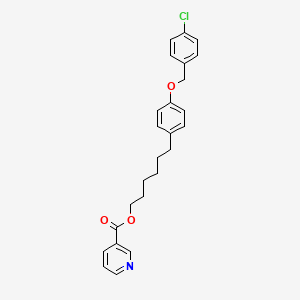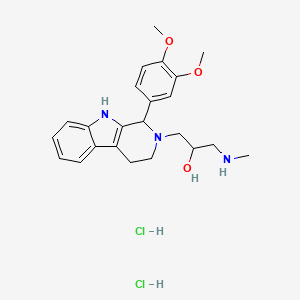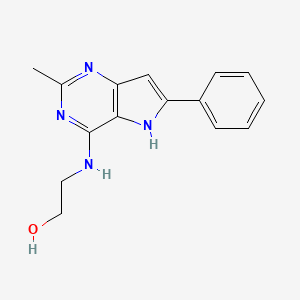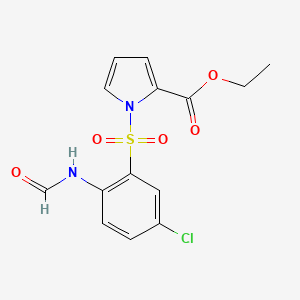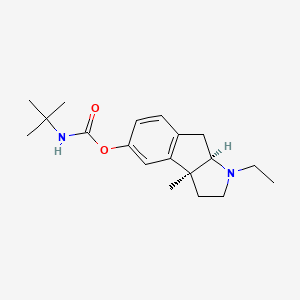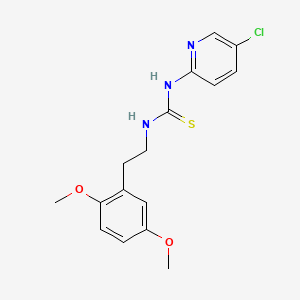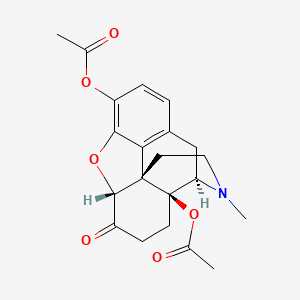
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate is a complex organic compound belonging to the morphinan class This compound is characterized by its unique structure, which includes an epoxy group, a ketone group, and two acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate typically involves multiple steps, starting from simpler morphinan derivatives. The process often includes:
Epoxidation: Introduction of the epoxy group through the reaction of an alkene with a peracid.
Acetylation: Addition of acetate groups using acetic anhydride in the presence of a catalyst.
Oxidation: Conversion of specific functional groups to ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: Utilization of continuous reactors to streamline the synthesis process, improving efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Nucleophilic substitution reactions can replace acetate groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for acetylation and substitution reactions.
Major Products
Oxidation Products: Additional ketones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with different functional groups replacing the acetate groups.
Wissenschaftliche Forschungsanwendungen
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with various biological receptors and enzymes.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include:
Receptor Binding: Interaction with opioid receptors in the central nervous system.
Signal Transduction: Activation or inhibition of downstream signaling pathways, resulting in analgesic or anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: A less potent analgesic compared to morphine but with similar structural features.
Oxycodone: A semi-synthetic opioid with a structure similar to (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its epoxy and acetate groups contribute to its unique interactions with biological targets, differentiating it from other morphinan derivatives.
Eigenschaften
CAS-Nummer |
64643-76-1 |
|---|---|
Molekularformel |
C21H23NO6 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
[(4R,4aS,7aR,12bS)-4a-acetyloxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |
InChI |
InChI=1S/C21H23NO6/c1-11(23)26-15-5-4-13-10-16-21(28-12(2)24)7-6-14(25)19-20(21,8-9-22(16)3)17(13)18(15)27-19/h4-5,16,19H,6-10H2,1-3H3/t16-,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
OPPSZLCGCWIRIA-MBPVOVBZSA-N |
Isomerische SMILES |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C)[C@@H](O2)C(=O)CC5)OC(=O)C)C=C1 |
Kanonische SMILES |
CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4C)C(O2)C(=O)CC5)OC(=O)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


